molecular formula C11H12ClF3N2 B1512726 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride CAS No. 320782-17-0

2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B1512726
CAS No.: 320782-17-0
M. Wt: 264.67 g/mol
InChI Key: ZIUQGKJFJDZMMX-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound characterized by its trifluoromethyl group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:

  • Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethanesulfonic acid.

  • Amination: The ethanamine group is introduced through amination reactions, often using ammonia or primary amines under specific conditions.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically achieved by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or sulfonates.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Alkyl halides, sulfonates, and strong bases.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Reduced indole derivatives.

  • Substitution: Substituted indole derivatives.

Scientific Research Applications

2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.

  • Industry: It can be used in the production of agrochemicals and materials with enhanced properties due to the trifluoromethyl group.

Mechanism of Action

The mechanism by which 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride can be compared with other similar compounds, such as:

  • Fluoxetine: A well-known antidepressant with a trifluoromethyl group.

  • Mefloquine: An antimalarial drug that also contains a trifluoromethyl group.

  • Leflunomide: A disease-modifying antirheumatic drug with a trifluoromethyl group.

Uniqueness: The uniqueness of this compound lies in its specific structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine.

Properties

IUPAC Name

2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2.ClH/c12-11(13,14)8-1-2-10-9(5-8)7(3-4-15)6-16-10;/h1-2,5-6,16H,3-4,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUQGKJFJDZMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856102
Record name 2-[5-(Trifluoromethyl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320782-17-0
Record name 2-[5-(Trifluoromethyl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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